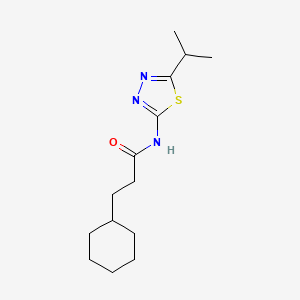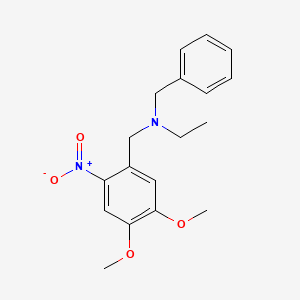![molecular formula C14H17NO B5785898 3-[(3,4-dimethylphenyl)amino]-2-cyclohexen-1-one](/img/structure/B5785898.png)
3-[(3,4-dimethylphenyl)amino]-2-cyclohexen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3,4-dimethylphenyl)amino]-2-cyclohexen-1-one, commonly referred to as DMAC, is a chemical compound that has been widely used in scientific research for its unique properties. This compound belongs to the family of cyclohexenone derivatives and is known for its ability to act as an electron acceptor in various chemical reactions. In Additionally, we will list future directions for further research on this compound.
Mécanisme D'action
DMAC acts as an electron acceptor in various chemical reactions. It has been shown to undergo reduction in the presence of reducing agents, resulting in the formation of a highly fluorescent compound. This fluorescence has been used in the analysis of various biological samples, including proteins, lipids, and nucleic acids.
Biochemical and Physiological Effects:
DMAC has been shown to have various biochemical and physiological effects. It has been shown to be toxic to various cell lines, including HeLa cells and HL-60 cells. Additionally, DMAC has been shown to induce apoptosis in these cell lines. DMAC has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase.
Avantages Et Limitations Des Expériences En Laboratoire
DMAC has several advantages for lab experiments. It is a highly fluorescent compound, making it useful in the analysis of various biological samples. Additionally, DMAC is relatively easy to synthesize, making it readily available for use in the laboratory setting. However, DMAC also has several limitations. It is highly toxic to various cell lines, making it difficult to use in certain experiments. Additionally, DMAC is not water-soluble, making it difficult to use in aqueous solutions.
Orientations Futures
There are several future directions for further research on DMAC. One potential area of research is the development of new synthesis methods for DMAC that are more efficient and cost-effective. Additionally, further research is needed to explore the biochemical and physiological effects of DMAC in more detail. Finally, DMAC has the potential to be used in various applications, including drug delivery and biosensing, and further research is needed to explore these potential applications.
Méthodes De Synthèse
DMAC can be synthesized through a multi-step process that involves the reaction of 3,4-dimethylaniline with cyclohexanone in the presence of a catalyst such as p-toluenesulfonic acid. This reaction produces the intermediate product, which can be further reacted with acetic anhydride and sodium acetate to yield DMAC. This synthesis method has been widely used in the laboratory setting and has been proven to be effective in producing high-quality DMAC.
Applications De Recherche Scientifique
DMAC has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe in the analysis of various biological samples, including proteins, lipids, and nucleic acids. DMAC has also been used in the synthesis of various organic compounds, including indoles, benzoxazoles, and benzimidazoles. Additionally, DMAC has been used in the development of various materials, including polymers, nanoparticles, and thin films.
Propriétés
IUPAC Name |
3-(3,4-dimethylanilino)cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-10-6-7-13(8-11(10)2)15-12-4-3-5-14(16)9-12/h6-9,15H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADIMHYJEUFGPOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=CC(=O)CCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3,4-Dimethylphenyl)amino]-2-cyclohexen-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-dimethyl-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5785829.png)

![methyl 1-(2-furylmethyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B5785853.png)
![methyl [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5785860.png)
![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B5785868.png)






![N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B5785915.png)
